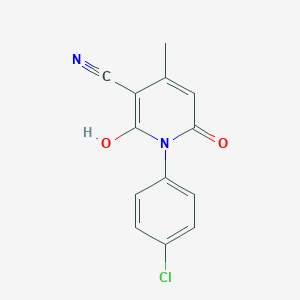
3-Propan-2-yl-1,3-dihydroindol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a nitrogen-containing heterocyclic compound. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Wissenschaftliche Forschungsanwendungen
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Mode of Action:
The mode of action involves the interaction of 3-Propan-2-yl-1,3-dihydroindol-2-one with its targets. Unfortunately, specific details about this interaction remain elusive. Considering its indole scaffold, we can speculate that it may interfere with enzymatic processes, signal transduction pathways, or receptor binding .
Biochemical Pathways:
The downstream effects likely involve modulation of cellular signaling pathways .
Pharmacokinetics:
Here’s what we know about the pharmacokinetics of 3-Propan-2-yl-1,3-dihydroindol-2-one:
Result of Action:
The molecular and cellular effects of 3-Propan-2-yl-1,3-dihydroindol-2-one remain largely unexplored. Its indole moiety suggests potential interactions with cellular components, which could lead to altered gene expression, enzyme activity, or cell signaling .
Vorbereitungsmethoden
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminobenzyl alcohol with acetone under acidic conditions can yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds such as:
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2,3-Dihydro-1H-indol-2-one: A closely related compound with similar chemical properties but different biological activities.
3-(propan-2-yl)-indole: Another derivative with distinct chemical and biological properties. The uniqueness of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-7,10H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHYIZZFQBGHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4679-87-2 |
Source


|
| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[3-(Aminocarbonyl)-2-pyridinyl]sulfanyl}propanoic acid](/img/structure/B501024.png)
![2-[(5-Chloro-2-pyridinyl)sulfanyl]propanoic acid](/img/structure/B501025.png)
![{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B501026.png)

![N-(4-{[2-(6-chloro-2-pyridinyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B501030.png)



